tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazolo[5,4-b]pyridine core. This structure is characterized by a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a pyridine ring (a six-membered aromatic nitrogen heterocycle). Key functional groups include a tert-butyl carboxylate ester at position 5, a formyl group at position 3, and methyl substituents at positions 4 and 4. These moieties confer unique reactivity and physicochemical properties, making the compound of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions and selective functionalization of the thiazolo-pyridine scaffold .
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
tert-butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-7-10(13(18)19-14(3,4)5)8(2)15-12-11(7)9(6-17)16-20-12/h6H,1-5H3 |
InChI Key |
GDQDZLPIVSLLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the formyl and carboxylate groups. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous thiazolo-pyridine derivatives. Below is a detailed analysis of key distinctions and similarities:
Substituent Positioning and Reactivity
The tert-butyl carboxylate group at position 5 distinguishes it from simpler thiazolo-pyridine derivatives. For example, (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (PF 43(1), 2017) lacks the fused pyridine system but shares a thiazole-based backbone. The absence of a fused pyridine ring in this compound reduces aromatic stabilization and alters electronic properties, impacting its reactivity in cross-coupling or nucleophilic substitution reactions .
Functional Group Diversity
In contrast to Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (PF 43(1), 2017), which incorporates multiple ureido and carbamate functionalities, the target compound exhibits a simpler functional group profile. The formyl group at position 3 offers a reactive aldehyde site for further derivatization (e.g., condensation reactions), whereas the referenced compound’s ureido groups enable hydrogen bonding and biological target interactions .
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
| Property | tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate | (4S,5S)-Thiazol-5-ylmethyl... (PF 43(1)) | Thiazol-5-ylmethyl... (PF 43(1)) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~332.4 | ~645.8 | ~830.9 |
| LogP (Predicted) | 2.1–2.5 | 3.8–4.2 | 4.5–5.0 |
| Aromatic System | Fused thiazolo-pyridine | Thiazole-oxazolidine | Thiazole-carbamate |
| Key Reactivity Site | Formyl (C3) | Oxazolidinone (C2) | Ureido (C5) |
The lower molecular weight and logP of the target compound suggest improved solubility in polar solvents compared to bulkier analogs, which may enhance bioavailability in drug discovery contexts .
Biological Activity
The compound tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is part of a class of thiazolo[5,4-b]pyridine derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Pharmacological Properties
Thiazolo[5,4-b]pyridine derivatives are recognized for their ability to inhibit various biological targets, particularly kinases involved in cancer progression. The specific compound has been studied for its effects on the PI3K/AKT/mTOR signaling pathway , which is crucial in regulating cell growth and survival.
The primary mechanism by which this compound exerts its effects is through the inhibition of the PI3Kα isoform. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, making it a candidate for anticancer therapies. The compound's interaction with PI3Kα has been characterized by an IC50 value indicating potent inhibitory activity (approximately 3.6 nM) .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-b]pyridine derivatives can be significantly influenced by structural modifications. For instance:
- Substituents on the pyridine ring : Variations in substituents can enhance or diminish inhibitory potency against PI3K isoforms.
- Functional groups : The presence of electron-donating or electron-withdrawing groups can affect the compound's binding affinity and selectivity towards specific targets.
A study indicated that certain modifications led to increased selectivity and potency against various PI3K isoforms, with some derivatives showing over 20-fold higher activity compared to standard inhibitors like imatinib .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| tert-Butyl 3-formyl-4,6-dimethyl... | PI3Kα | 3.6 | Potent inhibitor |
| Thiazolo[5,4-b]pyridine derivative A | PI3Kγ | 1.8 | Highly selective |
| Thiazolo[5,4-b]pyridine derivative B | PI3Kδ | 2.5 | Strong inhibitor |
| Thiazolo[5,4-b]pyridine derivative C | c-KIT | 4.77 | Effective against resistant mutants |
Case Studies
Several studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives in preclinical models:
- Anticancer Activity : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in cancer cell lines with mutations in the c-KIT gene. For example, compound 6r showed a GI50 of 1.15 μM against HMC1.2 cells harboring both V560G and D816V mutations .
- Enzymatic Inhibition : In biochemical assays, these compounds exhibited selective inhibition profiles against various kinases involved in tumorigenesis. The SAR studies indicated that specific modifications enhanced binding interactions with target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
